![molecular formula C11H13N3O B3333114 (4-(4-Methoxyphenyl)-1H-imidazol-2-YL)methanamine CAS No. 944903-41-7](/img/structure/B3333114.png)
(4-(4-Methoxyphenyl)-1H-imidazol-2-YL)methanamine
Overview
Description
“(4-(4-Methoxyphenyl)-1H-imidazol-2-YL)methanamine” is a complex organic compound. Based on its name, it likely contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms, and a methoxyphenyl group, which is a phenyl ring with a methoxy (–O–CH3) substituent .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Without specific information, it’s difficult to predict the exact reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined using various analytical techniques. These might include determining its melting point, boiling point, solubility in various solvents, and its spectral properties .Mechanism of Action
Target of Action
A structurally similar compound, 4-methoxyamphetamine, is known to interact with several targets including theSodium-dependent dopamine transporter , Sodium-dependent serotonin transporter , Synaptic vesicular amine transporter , Alpha-1A adrenergic receptor , and Alpha-2A adrenergic receptor . These targets play crucial roles in neurotransmission, affecting mood, cognition, and behavior.
Mode of Action
4-methoxyamphetamine, a related compound, acts as a potent and selective serotonin releasing agent and binds to alpha receptors to mediate its effects . This suggests that (4-(4-Methoxyphenyl)-1H-imidazol-2-YL)methanamine might interact with its targets in a similar manner, leading to changes in neurotransmitter levels and receptor activity.
Biochemical Pathways
Given its potential similarity to 4-methoxyamphetamine, it might influence theserotonergic and dopaminergic pathways , which are involved in mood regulation, reward, and motor control.
Safety and Hazards
Future Directions
properties
IUPAC Name |
[5-(4-methoxyphenyl)-1H-imidazol-2-yl]methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-15-9-4-2-8(3-5-9)10-7-13-11(6-12)14-10/h2-5,7H,6,12H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCDYFHUYFDMSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.